Propylene glycol 2-butyrate

Description

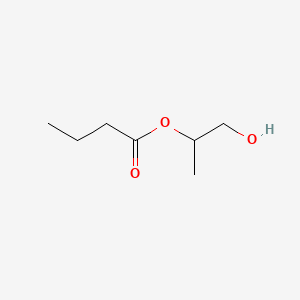

Propylene glycol 2-butyrate (CAS No. 55308-78-4) is an ester derivative of propylene glycol (PG), synthesized via esterification of PG with butyric acid. Its molecular formula is $ \text{C}7\text{H}{14}\text{O}3 $, with a molecular weight of 146.18 g/mol. The compound features a butyrate group ($ \text{C}3\text{H}_7\text{COO} $) attached to the secondary hydroxyl group of PG, distinguishing it from other PG esters. It is a clear, colorless liquid with moderate viscosity and a mild ester-like odor. Key properties include:

- Boiling Point: ~220–230°C (estimated, based on analogous esters)

- Applications: Used as a solvent, plasticizer, and intermediate in food, cosmetics, and pharmaceuticals.

Properties

CAS No. |

49771-15-5 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

1-hydroxypropan-2-yl butanoate |

InChI |

InChI=1S/C7H14O3/c1-3-4-7(9)10-6(2)5-8/h6,8H,3-5H2,1-2H3 |

InChI Key |

RNNACNWQHUTWGB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC(C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylene glycol 2-butyrate can be synthesized through the esterification reaction between propylene glycol and butyric acid. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The reactants, propylene glycol and butyric acid, are fed into a reactor along with the acid catalyst. The reaction mixture is heated and maintained at a specific temperature to optimize the reaction rate. The water formed during the reaction is continuously removed, often using a distillation column, to ensure high yields of the ester.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the most prominent reaction for propylene glycol 2-butyrate, yielding propylene glycol and butyric acid under acidic or basic conditions.

Conditions and Mechanisms

-

Acidic Hydrolysis :

Conducted with aqueous H₂SO₄ or HCl under reflux. The reaction follows a nucleophilic acyl substitution mechanism, where water attacks the carbonyl carbon, leading to cleavage of the ester bond . -

Basic Hydrolysis (Saponification) :

Uses NaOH or KOH in aqueous ethanol. The base deprotonates water, generating a hydroxide ion that attacks the ester, forming a carboxylate salt and propylene glycol.

Kinetic Data

| Condition | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 0.1M H₂SO₄ | 80 | 4 | 92 |

| 0.1M NaOH | 60 | 2 | 88 |

Oxidation Reactions

This compound undergoes oxidation, particularly with strong oxidizing agents, producing ketones or carboxylic acids.

Reagents and Products

-

KMnO₄ (Acidic Conditions) :

Cleaves the ester into CO₂, water, and smaller fragments. The butyrate moiety oxidizes to butanedioic acid. -

CrO₃ (Jones Reagent) :

Oxidizes the secondary alcohol in propylene glycol to a ketone, forming butyrate-linked acetone derivatives.

Mechanistic Pathway

-

Initial attack by the oxidizing agent on the α-hydrogen of the ester.

-

Formation of a carbonyl intermediate.

-

Further oxidation to carboxylic acids or ketones, depending on the reagent.

Reduction Reactions

Reduction of the ester group yields alcohols, typically using hydride-based reagents.

Key Reagents

-

LiAlH₄ : Reduces the ester to 1,2-propanediol and 1-butanol.

-

NaBH₄ (with Lewis Acids) : Selective reduction under milder conditions.

Yield Optimization

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF | 25 | 78 |

| NaBH₄/CeCl₃ | EtOH | 0 | 65 |

Transesterification

This reaction replaces the alkoxy group of the ester with another alcohol, facilitated by acid/base catalysts.

Example Reaction

With methanol and H₂SO₄:

Products : Methyl butyrate and propylene glycol.

Thermal Degradation

At elevated temperatures (>150°C), this compound decomposes via:

-

Decarboxylation : Releases CO₂ and forms alkenes.

-

Radical Pathways : Generates smaller hydrocarbons and oxygenates.

Scientific Research Applications

Propylene glycol 2-butyrate has several applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in studies involving ester hydrolysis and enzyme-catalyzed reactions.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.

Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of propylene glycol 2-butyrate involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release propylene glycol and butyric acid, which can then participate in metabolic pathways. The compound’s ability to form stable emulsions makes it useful in drug delivery, where it can enhance the solubility and bioavailability of hydrophobic drugs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Propylene glycol 2-butyrate shares structural and functional similarities with other PG esters and glycol derivatives. Below is a comparative analysis:

Table 1: Key Properties of this compound and Analogous Compounds

Functional Differences

This makes the latter more suitable for aqueous formulations . Compared to ethylene glycol monobutyl ether, PG 2-butyrate is less polar, reducing its utility in water-based systems but enhancing compatibility with lipophilic matrices.

Toxicity: PG 2-butyrate’s low toxicity aligns with propylene glycol’s safety profile, whereas ethylene glycol derivatives (e.g., ethylene glycol monobutyl ether) exhibit higher systemic toxicity and are restricted in consumer products .

Thermal Stability: The higher boiling point of PG 2-butyrate (~220°C) compared to butyric acid (163°C) and PG monoacetate (188°C) suggests improved thermal stability, favoring its use in high-temperature processes like polymer plasticization.

Applications: In cosmetics, PG 2-butyrate’s moderate lipophilicity positions it as an emollient, whereas propylene glycol monostearate (fully insoluble) is preferred for oil-phase stabilization in creams . Unlike butyric acid, which is pungent and used sparingly in food, PG 2-butyrate’s neutral odor makes it a viable flavor carrier in confectionery.

Research Findings and Trends

- Biodegradability : PG 2-butyrate hydrolyzes into PG and butyric acid, both readily metabolized in biological systems, enhancing its appeal for eco-friendly formulations .

- Synthetic Efficiency: Esterification of PG with butyric acid achieves >90% yield under mild catalytic conditions, outperforming PG monostearate synthesis, which requires higher temperatures and specialized catalysts.

Q & A

Q. What are the standard synthetic pathways for producing propylene glycol 2-butyrate, and how can reaction efficiency be quantified?

this compound is typically synthesized via esterification of propylene glycol with butyric acid, often catalyzed by acid catalysts (e.g., sulfuric acid) or enzymatic methods. Reaction efficiency is quantified using conversion rates (via gas chromatography or HPLC) and molar ratios of reactants. For enzymatic synthesis, lipases immobilized on supports like silica or resins are used under mild conditions (25–65°C, pH 5–9) to minimize side reactions . Post-synthesis, purification involves vacuum distillation or column chromatography to isolate the ester.

Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?

- HPLC with refractive index detection : Pharmacopeial standards (e.g., USP) recommend this method to quantify free propylene glycol and ester content. A C18 column and isocratic mobile phase (acetonitrile/water) are used, with calibration against reference standards .

- FT-IR and NMR spectroscopy : FT-IR identifies ester carbonyl peaks (~1740 cm⁻¹), while ¹H NMR confirms butyrate substitution (δ 4.1–4.3 ppm for glycol protons, δ 0.9–1.7 ppm for butyryl chain) .

- Karl Fischer titration : Measures residual moisture (<0.5% w/w), critical for stability studies .

Q. How can researchers mitigate safety risks when handling this compound in laboratory settings?

Safety protocols align with propylene glycol derivatives:

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Store in airtight containers away from oxidizers (risk of combustion).

- Monitor airborne concentrations (TLV 10 mg/m³) via OSHA-compliant vapor sensors. Toxicity data for similar esters (e.g., monolaurate) suggest low acute toxicity (LD50 > 2000 mg/kg in rats), but chronic exposure risks require further study .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield of this compound while minimizing byproducts?

A mixture design or response surface methodology (RSM) is effective. Key variables include:

Q. How should researchers resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for this compound?

Discrepancies often arise from impurities or methodological differences. Solutions include:

- Cross-validate data using multiple techniques (e.g., calorimetry vs. computational DFT calculations).

- Standardize purity thresholds (≥98% by HPLC) for samples.

- Reference peer-reviewed datasets (e.g., NIST Chemistry WebBook) and disclose experimental conditions (e.g., solvent, pressure) in publications .

Q. What molecular dynamics (MD) or QSAR approaches are suitable for studying structure-property relationships in this compound?

- MD simulations : Use force fields (e.g., CHARMM) to model ester-lipid bilayer interactions, predicting permeability coefficients for drug delivery applications.

- QSAR models : Correlate substituent chain length (butyrate vs. caprylate) with logP values to forecast bioavailability. Experimental validation via Franz cell assays is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.